molecular formula C17H15ClN2O5S B2495749 Methyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate CAS No. 332161-86-1

Methyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B2495749
CAS No.: 332161-86-1
M. Wt: 394.83
InChI Key: HKHMZZJBLLCJJL-UHFFFAOYSA-N
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Description

Methyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative featuring a 2-chlorophenyl substituent at position 4, a cyano group at position 5, and a sulfanyl-linked methoxy-oxoethyl moiety at position 4. This analysis focuses on its comparison with structurally analogous compounds, emphasizing substituent effects, spectroscopic profiles, and crystallographic data where available.

Properties

IUPAC Name

methyl 4-(2-chlorophenyl)-5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S/c1-24-12(21)8-26-16-10(7-19)13(9-5-3-4-6-11(9)18)14(15(22)20-16)17(23)25-2/h3-6,13-14H,8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHMZZJBLLCJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyridine ring.

    Introduction of Functional Groups:

    Esterification: The final step often involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and cyano groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Methyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of Methyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a tetrahydropyridine backbone with several derivatives, but its unique substituents differentiate its behavior:

Compound Key Substituents Structural Impact
Target Compound - 2-Chlorophenyl (C4)
- Cyano (C5)
- Methoxy-oxoethyl sulfanyl (C6)
Chlorine enhances electron-withdrawing effects; sulfanyl group introduces steric bulk and redox activity.
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate - Phenyl (C2)
- Thiophenyl (C5)
- Tosyl (N1)
Thiophene increases π-π interactions; tosyl group enhances stability but reduces solubility.
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - Methoxymethyl furan (C4)
- Methyl (C6)
Furan moiety improves planarity; ethyl ester lowers polarity compared to methyl ester.
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate monohydrate - Ethoxy-hydroxyphenyl (C4)
- Methyl (C6)
Hydroxyl group enables hydrogen bonding, affecting crystal packing and melting point.
4-(2-Chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide - 2-Methoxyphenyl carboxamide (C3)
- Phenylethylsulfanyl (C6)
Carboxamide enhances hydrogen bonding; phenylethylsulfanyl increases lipophilicity.

Key Observations :

  • Electron-Withdrawing Groups: The cyano and 2-chlorophenyl groups in the target compound likely reduce electron density on the pyridine ring, influencing reactivity and spectroscopic shifts compared to analogues with electron-donating substituents (e.g., methoxymethyl furan in ).
  • Sulfanyl Moieties : The methoxy-oxoethyl sulfanyl group in the target compound may enhance redox activity compared to simpler alkyl sulfanyl chains.
  • Hydrogen Bonding: Compounds with hydroxyl groups (e.g., ) exhibit stronger intermolecular interactions, leading to higher melting points (e.g., monohydrate in vs. non-hydroxylated analogues).
Spectroscopic and Physical Properties

Nuclear Magnetic Resonance (NMR) :

  • Target Compound: Expected downfield shifts for C5 (cyano) and C6 (sulfanyl) due to electron withdrawal. Comparable to the C5 thiophenyl resonance at δ 126–130 ppm in .
  • Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Distinctive furan proton signals (δ 6.2–7.4 ppm) absent in the target compound.

Melting Points :

  • Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate : 159–152°C (high due to tosyl group rigidity).
  • Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate monohydrate: Likely >150°C (hydrogen bonding in crystal lattice).
  • Target Compound: Predicted lower than due to lack of hydroxyl groups but higher than non-polar derivatives.

Crystallography :

  • The monohydrate in was resolved via single-crystal X-ray diffraction (R factor = 0.048), revealing planar pyrimidine rings and hydrogen-bonded water molecules. The target compound’s sulfanyl group may induce puckering in the tetrahydropyridine ring, analogous to cyclopentane systems described in .

Biological Activity

Methyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various activities reported in scientific literature.

Chemical Structure and Properties

The compound features a tetrahydropyridine ring substituted with cyano, methoxy, and sulfanyl groups. The structural formula can be represented as follows:

C18H18ClN2O6S\text{C}_{18}\text{H}_{18}\text{Cl}\text{N}_{2}\text{O}_{6}\text{S}

This structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrahydropyridine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Cyano Group : Achieved through nucleophilic substitution reactions.
  • Attachment of Methoxy and Sulfanyl Groups : Utilizes nucleophilic substitution or addition reactions.
  • Esterification : Final step to form the carboxylate ester.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound displays varying activity against bacteria and fungi. A comparative study revealed an MIC of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans .
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Candida albicans16
Escherichia coli64

Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines .
Cell LineIC50 (µM)
MCF-715
HeLa20
A54910

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The cyano and methoxy groups enhance binding affinity to enzymes involved in cellular proliferation.
  • Receptor Modulation : The compound may act as a modulator for various receptors, impacting signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Antimicrobial Activity : A recent investigation compared the efficacy of this compound with conventional antibiotics. It demonstrated superior activity against resistant strains of bacteria .
  • Anticancer Research : In a study assessing the effects on cancer cell lines, researchers noted that treatment with this compound led to increased apoptosis markers compared to untreated controls .

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